N-[(4-ethoxyphenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(4-ethoxyphenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethoxyphenyl group, a methoxy group, and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethoxyphenyl halide.
Methylation and Methoxylation: The methyl and methoxy groups can be introduced through alkylation reactions using methyl iodide and methoxy reagents, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds.
Scientific Research Applications
N-[(4-ethoxyphenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methoxyphenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine
- N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
- N-[(4-ethoxyphenyl)methyl]-3-methoxy-1H-pyrazol-4-amine
Uniqueness
N-[(4-ethoxyphenyl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-methoxy-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C14H19N3O2/c1-4-19-12-7-5-11(6-8-12)9-15-13-10-17(2)16-14(13)18-3/h5-8,10,15H,4,9H2,1-3H3 |
InChI Key |
HKALPOISKQUUEK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CN(N=C2OC)C |
Origin of Product |
United States |
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